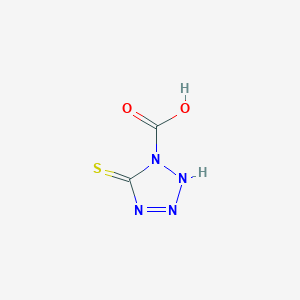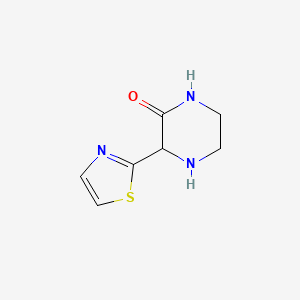
3-(1,3-Thiazol-2-YL)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-2-YL)piperazin-2-one is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
The synthesis of 3-(1,3-Thiazol-2-YL)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of thiazole derivatives with piperazine under specific conditions. For example, the thiazole derivative can be reacted with piperazine in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
3-(1,3-Thiazol-2-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
3-(1,3-Thiazol-2-YL)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1,3-Thiazol-2-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors in the central nervous system, influencing neurotransmitter activity. The compound’s effects are mediated through pathways involving dopamine and serotonin receptors, which play crucial roles in mood regulation and cognitive functions .
Comparaison Avec Des Composés Similaires
3-(1,3-Thiazol-2-YL)piperazin-2-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring but has a benzothiazole moiety instead of a thiazole ring.
2-(1,3-Thiazol-2-yl)piperazine: Similar in structure but with variations in the positioning of the thiazole and piperazine rings, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
96939-06-9 |
|---|---|
Formule moléculaire |
C7H9N3OS |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)piperazin-2-one |
InChI |
InChI=1S/C7H9N3OS/c11-6-5(8-1-2-9-6)7-10-3-4-12-7/h3-5,8H,1-2H2,(H,9,11) |
Clé InChI |
BLQIAUSGVQLQAV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



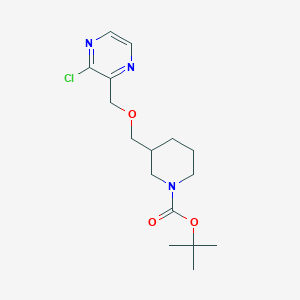
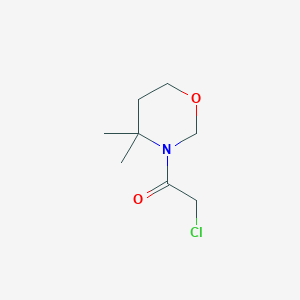

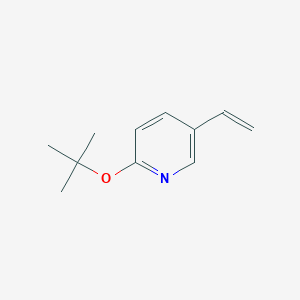
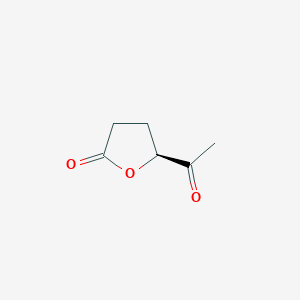
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)




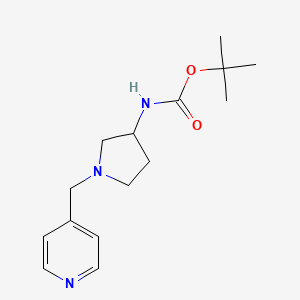
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
